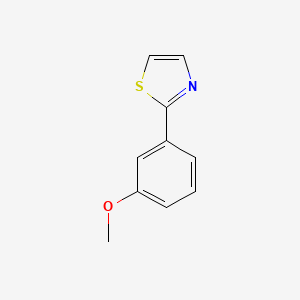

2-(3-Methoxyphenyl)-1,3-thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

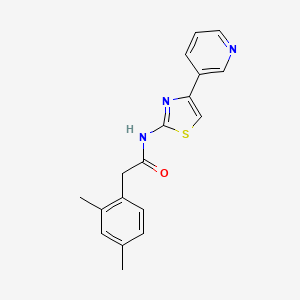

2-(3-Methoxyphenyl)-1,3-thiazole is a useful research compound. Its molecular formula is C10H9NOS and its molecular weight is 191.25. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Crystal and Molecular Structure Analysis

The compound 2-(3-Methoxyphenyl)-1,3-thiazole, as part of various molecular formations, has been studied for its crystal and molecular structures. In one study, the title molecule exhibited a structure where methoxyphenyl groups are nearly perpendicular to the thiazole ring, forming a three-dimensional architecture through a series of hydrogen bonds and C—H⋯π(ring) interactions (Djafri et al., 2017). Another research analyzed the crystal structure of a similar compound, revealing a non-planar structure with significant intermolecular interactions, suggesting potential as a nonlinear optical (NLO) material (Yahiaoui et al., 2019).

Applications in Organic Electronics

2. Organic Solar Cells

A derivative of this compound was synthesized and utilized as an electron donor in organic solar cells (OSCs), showing a power conversion efficiency of up to 0.49%. This highlights the compound's potential in enhancing the performance of OSCs through broadening the absorption range (Toumi et al., 2015).

Corrosion Inhibition and Material Protection

3. Corrosion Inhibition

In the field of corrosion science, derivatives of this compound have been explored as corrosion inhibitors. One study demonstrated the efficiency of such derivatives in protecting mild steel in acid media. The compounds effectively suppressed both anodic and cathodic corrosion processes, acting as mixed-type inhibitors. Quantum chemical parameters correlated well with the experimental data, providing insights into the inhibitory mechanism (Chaitra et al., 2016).

Optoelectronic Properties and Applications

4. Optoelectronic and Photonic Applications

Research into the optoelectronic properties of this compound derivatives has also been conducted. One study discussed the control of excited-state intramolecular proton transfer (ESIPT) reactions using a thiazolo[5,4-d]thiazole moiety. The compounds exhibited reversible ESIPT, allowing tunable emission from blue to yellow, leading to white-light luminescence. This property was utilized to fabricate a white organic light emitting diode (WOLED), demonstrating the compound's potential in photonics and optoelectronics (Zhang et al., 2016).

Properties

IUPAC Name |

2-(3-methoxyphenyl)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NOS/c1-12-9-4-2-3-8(7-9)10-11-5-6-13-10/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBFVVNZCRMFPGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-[6-(3,5-Dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-2,6-dimethylpyrimidine](/img/structure/B2536654.png)

![2-chloro-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2536657.png)

![Ethyl 3-(4-chlorophenyl)-5-[(4-methoxybenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2536662.png)

![4-methyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2536665.png)

![N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2536669.png)

![Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate hemioxalate](/img/structure/B2536674.png)